trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

Bioanalytical Chemistry LC-MS/MS Quantification Isotope Dilution

trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 (CAS 1217654-31-3, TRC B276652) is a stable isotope-labeled (SIL) piperidine derivative. It is the deuterated counterpart of the (3S,4R)-methanesulfonate ester intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI).

Molecular Formula C20H24FNO3S
Molecular Weight 377.5 g/mol
Cat. No. B12286613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4
Molecular FormulaC20H24FNO3S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3
InChIKeyADWQMOLEYNRWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: A Position-Specific Deuterated Paroxetine Intermediate for Bioanalytical Quantification & Metabolic Tracing


trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 (CAS 1217654-31-3, TRC B276652) is a stable isotope-labeled (SIL) piperidine derivative [1]. It is the deuterated counterpart of the (3S,4R)-methanesulfonate ester intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . The molecule carries four deuterium atoms at precisely defined positions: two on the methylene carbon of the methanesulfonate group and two on the piperidine ring (positions 12 and 15 by InChI designation), yielding a molecular formula of C₂₀H₂₀D₄FNO₃S and a monoisotopic mass of 381.50 Da . It is supplied as an off-white thick oil with a chemical purity ≥98% (HPLC) and an isotopic enrichment ≥98 atom % D [2]. Its primary application is as a labeled paroxetine intermediate for use as an internal standard (IS) in LC-MS/MS assays, enabling precise quantification of the non-deuterated intermediate in reaction monitoring, impurity profiling, and metabolic fate studies .

Why Paroxetine Intermediate Analogs Cannot Substitute for trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 in Quantitative Bioanalysis


Generic substitution of a deuterated internal standard with a different isotopologue or an impurity standard introduces systematic quantification error. The target compound bears deuterium at the methanesulfonate methylene (i12D2) and piperidine ring (i15D2) , whereas closely related SIL analogs such as Paroxetine EP Impurity D-D4 are deuterated exclusively on the fluorophenyl ring [1]. These distinct labeling sites generate different MS/MS fragmentation patterns and may exhibit different extraction recoveries and chromatographic retention times due to the location-specific influence of deuterium on lipophilicity [2]. Using an isotopologue with a mismatched label position can compromise the accuracy of isotope dilution quantification, particularly when the analytical method relies on a specific MRM transition involving the labeled fragment. Furthermore, the target compound is the methanesulfonate ester (MW 381.50 Da), not the free alcohol (trans-1-benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4, MW 303.41 Da) or the final paroxetine API, meaning only this compound co-elutes with and ionizes analogously to the non-deuterated methanesulfonate intermediate in process analytical chemistry workflows [3].

Quantitative Differential Evidence: trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 vs. Closest Analogs


Mass Shift for MS Differentiation: +4.03 Da vs. Non-Deuterated Methanesulfonate Intermediate

The target deuterated compound has a monoisotopic mass of 381.50 Da (C₂₀H₂₀D₄FNO₃S) compared to 377.47 Da for the non-deuterated (3S,4R)-methanesulfonate intermediate (C₂₀H₂₄FNO₃S), yielding a mass shift of +4.03 Da . This 4-Da separation exceeds the minimum recommended 3-Da mass difference for stable isotope-labeled internal standards, ensuring baseline resolution of the isotopic cluster in MS1 full-scan mode and eliminating cross-talk in selected reaction monitoring (SRM) channels [1]. By contrast, Paroxetine EP Impurity D-D4 (fluorophenyl-d4, MW 333.40 for the free base) differs from the target compound by both mass (−48.1 Da) and structure, making it unsuitable as an IS for the methanesulfonate intermediate [2].

Bioanalytical Chemistry LC-MS/MS Quantification Isotope Dilution

Isotopic Enrichment ≥98 atom % D: Reliable Quantification Without Isotopic Cross-Contamination

The target compound is supplied with a certified isotopic enrichment of ≥98 atom % D [1]. This compares to a typical specification of 98 atom % D for commercially available deuterated paroxetine analogs (e.g., Paroxetine-d6, SynInnova: 98 atom % D) [2]. With 98 atom % D, the residual unlabeled fraction (≤2%) contributes minimally to the signal of the analyte channel (typically <2% interference at equimolar IS concentration), meeting the EMA and FDA bioanalytical method validation guidelines that recommend IS interference ≤5% of the analyte response at the LLOQ [3]. Lower isotopic purity (e.g., 95 atom % D) from alternative suppliers would generate proportionally higher cross-contamination, degrading the lower limit of quantification.

Stable Isotope Chemistry Internal Standard Purity LC-MS/MS Method Validation

Chemical Purity ≥98% (HPLC): Minimized Interference from Co-Extracted Impurities in Chromatographic Assays

The target compound is specified at ≥98% purity by HPLC . This exceeds the >95% (HPLC) typical purity of many general-purpose deuterated reference standards from TRC and other major suppliers . A 3% absolute increase in chromatographic purity (95% → 98%) reduces the total impurity burden by 60% (from 5% to 2%), lowering the risk that an impurity peak co-elutes with the analyte or generates a false-positive signal in the detection channel. Reproducible purity ≥98% also reduces the uncertainty associated with gravimetric preparation of stock solutions used for calibration curve construction.

Pharmaceutical Quality Control HPLC Method Development Reference Standard Certification

Position-Specific Deuteration at the Methanesulfonate Ester: Enabling Tracking of the Labile Leaving Group in Synthetic and Metabolic Pathways

The target compound carries deuterium at two key positions: the methylene carbon of the methanesulfonate leaving group (i12D2) and the piperidine ring C-6 (i15D2) . In contrast, Paroxetine EP Impurity D-D4 is deuterated exclusively on the fluorophenyl aromatic ring [1]. Because the methanesulfonate ester is cleaved during the final deprotection step of paroxetine synthesis (hydrogenolysis of the N-benzyl group with concomitant methanesulfonate displacement), deuteration at the ester methylene enables the use of this compound as a tracer to monitor the fate of the leaving group by MS, a capability unavailable with fluorophenyl-d4-labeled analogs [2]. Class-level evidence from precision deuteration studies on paroxetine (CTP-347) demonstrates that deuterium substitution at the site of metabolic transformation (the methylenedioxy carbon) produces a substantial pharmacokinetic isotope effect, reducing mechanism-based CYP2D6 inactivation [3]; by analogy, deuterium at the methanesulfonate ester may produce a measurable kinetic isotope effect (KIE) on ester cleavage rates.

Metabolic Tracing Process Analytical Chemistry Deuterium Isotope Effect

High-Impact Application Scenarios for trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 Based on Quantitative Differentiation Evidence


Internal Standard for LC-MS/MS Quantification of the Paroxetine Methanesulfonate Intermediate in Process Development

The +4.03 Da mass shift (Evidence Item 1) enables this compound to serve as the ideal co-eluting internal standard for quantifying the non-deuterated methanesulfonate intermediate in reaction monitoring samples. This supports process analytical technology (PAT) initiatives in paroxetine API manufacturing, where accurate intermediate quantification is required for yield optimization and impurity control .

Metabolic Fate Studies of the Methanesulfonate Leaving Group Using Position-Specific Deuteration

The deuterium label at the methanesulfonate methylene (i12D2, Evidence Item 4) allows researchers to trace the metabolic or chemical fate of this labile ester group independently. In in vitro microsomal incubations or forced degradation studies, the labeled fragment can be monitored by MS/MS to determine whether the methanesulfonate moiety is hydrolyzed, transferred, or retained, providing mechanistic insight unavailable with aryl-d4-labeled standards [1].

Certified Reference Standard for HPLC Purity Determination of Paroxetine Methanesulfonate Batches

With a chromatographic purity ≥98% (HPLC) and isotopic enrichment ≥98 atom % D (Evidence Items 2 and 3), this compound meets the quality attributes required as a certified reference standard for HPLC-UV purity assays of the non-deuterated intermediate in QC release testing. The low impurity burden (≤2%) minimizes the risk of co-eluting interference in pharmacopeial purity methods .

Isotope Dilution Standard for Bioanalytical Method Validation Supporting Paroxetine Generic Drug Applications

The combination of a 4-Da mass shift and high isotopic purity (Evidence Items 1 and 2) makes this compound suitable as an isotope dilution internal standard in validated LC-MS/MS methods for paroxetine intermediate quantification in biological matrices, supporting ANDA submissions that require demonstration of process control over genotoxic or process-related impurities [2].

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